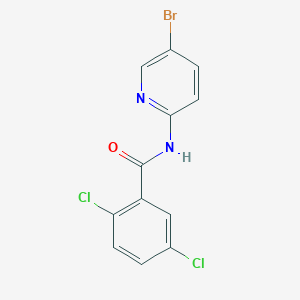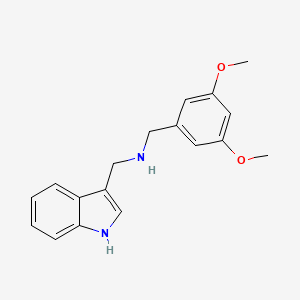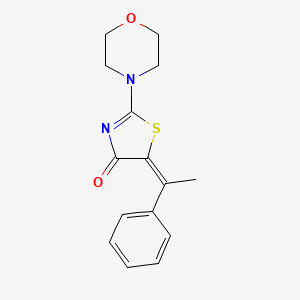
N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide, also known as Broflanilide, is a chemical compound that has gained significant attention in the field of agricultural research. It is a potent insecticide that is effective against a wide range of pests.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide acts as a GABA receptor antagonist, disrupting the normal function of the nervous system in insects. It binds to the GABA receptor, preventing the binding of GABA, a neurotransmitter that inhibits the activity of nerve cells. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals and birds. It is rapidly metabolized in the body, and its metabolites are excreted in the urine. This compound has been shown to have no significant effects on the reproductive, developmental, or neurological systems of mammals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide is a potent insecticide that is easy to synthesize and has a long-lasting residual effect. It is effective against a wide range of pests and has a low toxicity to mammals and birds. However, this compound is not effective against all insect species, and some insects have developed resistance to it. Additionally, this compound can be expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its cost. Another area of research is the study of the environmental impact of this compound, including its effects on non-target organisms and its persistence in the environment. Additionally, there is a need for further research on the mechanisms of insecticide resistance and the development of strategies to overcome it.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide involves the reaction of 5-bromo-2-pyridinamine with 2,5-dichlorobenzoyl chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. This synthesis method has been optimized to yield high purity and high-quality this compound.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including cockroaches, ants, and termites. This compound has been shown to have a long-lasting residual effect, making it an ideal insecticide for use in buildings and structures. It has also been studied for its potential use in agriculture, as it is effective against several crop pests.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-7-1-4-11(16-6-7)17-12(18)9-5-8(14)2-3-10(9)15/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNIZAFXWFXDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)

![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
phosphinic acid](/img/structure/B5700205.png)







![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
